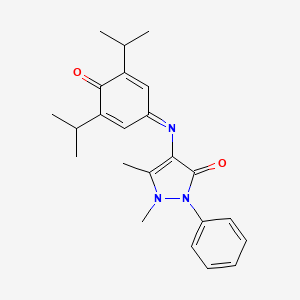
4-benzoyl-1-(2-chloro-6-fluorobenzyl)-3-methyl-3,4-dihydro-2(1H)-quinoxalinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Benzoyl-1-(2-chloro-6-fluorobenzyl)-3-methyl-3,4-dihydro-2(1H)-quinoxalinone is a compound of great interest in the field of synthetic organic chemistry. It is a member of the quinoxalinone family, a group of compounds with a wide range of biological activities. This compound has been studied for its potential use in a variety of applications, including as an anti-inflammatory, anti-cancer, and anti-viral agent.
Aplicaciones Científicas De Investigación
4-Benzoyl-1-(2-chloro-6-fluorobenzyl)-3-methyl-3,4-dihydro-2(1H)-quinoxalinone has been studied for its potential use in a variety of scientific research applications. It has been studied as an anti-inflammatory agent, with potential use in treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. It has also been studied for its anti-cancer properties, with potential use in treating various types of cancer. Additionally, it has been studied for its anti-viral properties, with potential use in treating viral infections such as HIV.
Mecanismo De Acción
The exact mechanism of action of 4-benzoyl-1-(2-chloro-6-fluorobenzyl)-3-methyl-3,4-dihydro-2(1H)-quinoxalinone is not yet known. However, it is believed that the compound functions as an inhibitor of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation. Additionally, it is believed to inhibit the activity of certain cancer-causing enzymes, such as the epidermal growth factor receptor (EGFR) and the vascular endothelial growth factor (VEGF).
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-benzoyl-1-(2-chloro-6-fluorobenzyl)-3-methyl-3,4-dihydro-2(1H)-quinoxalinone have been studied in a variety of experimental models. In animal models, the compound has been shown to reduce inflammation, inhibit tumor growth, and reduce viral replication. Additionally, it has been shown to reduce oxidative stress and increase levels of certain anti-inflammatory mediators.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of 4-benzoyl-1-(2-chloro-6-fluorobenzyl)-3-methyl-3,4-dihydro-2(1H)-quinoxalinone in laboratory experiments has several advantages. It is a relatively inexpensive compound, and it is readily available from chemical suppliers. Additionally, it is a relatively stable compound, making it suitable for use in long-term experiments. The main limitation of this compound is that it is a relatively new compound, and therefore there is limited information available regarding its effects and potential side effects.
Direcciones Futuras
There are a number of potential future directions for 4-benzoyl-1-(2-chloro-6-fluorobenzyl)-3-methyl-3,4-dihydro-2(1H)-quinoxalinone. One potential direction is to further study its anti-inflammatory and anti-cancer properties, with a focus on developing more effective treatments for inflammatory diseases and cancer. Additionally, further research could be conducted to determine the exact mechanism of action of the compound and to identify potential side effects or toxicity. Finally, further research could be conducted to explore the potential use of this compound in other applications, such as as an anti-viral agent or as an antioxidant.
Métodos De Síntesis
The synthesis of 4-benzoyl-1-(2-chloro-6-fluorobenzyl)-3-methyl-3,4-dihydro-2(1H)-quinoxalinone has been studied extensively. The most common method involves the reaction of 2-chloro-6-fluorobenzaldehyde with 4-hydroxy-3-methylquinoxaline in the presence of a base such as sodium ethoxide. This reaction produces the desired compound in good yields. Other methods of synthesis have also been reported, such as the reaction of 2-chloro-6-fluorobenzyl bromide with 4-hydroxy-3-methylquinoxaline in the presence of a base or the reaction of 2-chloro-6-fluorobenzyl bromide with 4-benzoyl-3-methylquinoxaline in the presence of a base.
Propiedades
IUPAC Name |
4-benzoyl-1-[(2-chloro-6-fluorophenyl)methyl]-3-methyl-3H-quinoxalin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18ClFN2O2/c1-15-22(28)26(14-17-18(24)10-7-11-19(17)25)20-12-5-6-13-21(20)27(15)23(29)16-8-3-2-4-9-16/h2-13,15H,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEHLZDLWHOZTGV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)N(C2=CC=CC=C2N1C(=O)C3=CC=CC=C3)CC4=C(C=CC=C4Cl)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18ClFN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-benzoyl-1-(2-chloro-6-fluorobenzyl)-3-methyl-3,4-dihydro-2(1H)-quinoxalinone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[5-Fluoro-6-(morpholin-4-yl)pyridin-3-yl]methanamine](/img/structure/B2898592.png)



![4-chloro-N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)benzamide](/img/structure/B2898598.png)


![benzo[d]thiazol-2-yl(3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)methanone](/img/structure/B2898602.png)




